molecular formula C11H11N3 B5765963 2,4-Dimethylpyrazolo[1,5-a]benzimidazole

2,4-Dimethylpyrazolo[1,5-a]benzimidazole

Cat. No.: B5765963
M. Wt: 185.22 g/mol
InChI Key: YKJCBDJYKHDORN-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrazolo[1,5-a]benzimidazole is a polynitrogen-containing heterocyclic compound. It is part of a broader class of benzimidazole derivatives known for their diverse pharmacological properties. These compounds are particularly interesting due to their potential biological activities, including antibacterial, antiparasitic, anti-inflammatory, antiviral, and antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyrazolo[1,5-a]benzimidazole typically involves the reaction of appropriate pyrazole and benzimidazole precursors under specific conditions. One common method includes the cyclization of 2,4-dimethylpyrazole with o-phenylenediamine in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, are likely applied to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrazolo[1,5-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrazolo[1,5-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its coordination with metal ions can enhance its biological activity by mimicking the activity of metalloenzymes like superoxide dismutase. This enzyme catalyzes the disproportionation of superoxide radicals, reducing oxidative stress and potentially exhibiting anti-aging effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylpyrazolo[1,5-a]benzimidazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .

Properties

IUPAC Name

2,4-dimethylpyrazolo[1,5-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-7-11-13(2)9-5-3-4-6-10(9)14(11)12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJCBDJYKHDORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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